1-Chloro-4-(1-chloro-1-butenyl)benzene

Stereoselective synthesis Z-olefin geometry Halo olefin intermediates

1-Chloro-4-(1-chloro-1-butenyl)benzene (CAS 83783-47-5) is a chlorinated aromatic olefin of molecular formula C₁₀H₁₀Cl₂ (MW 201.09 g/mol), formally named 1-chloro-4-[(Z)-1-chlorobut-1-enyl]benzene. It belongs to the class of aryl-substituted halo olefins—synthetic intermediates bearing both an aryl chloride and a vinylic chloride moiety on a conjugated styrene-like framework.

Molecular Formula C10H10Cl2
Molecular Weight 201.09 g/mol
CAS No. 83783-47-5
Cat. No. B12702857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(1-chloro-1-butenyl)benzene
CAS83783-47-5
Molecular FormulaC10H10Cl2
Molecular Weight201.09 g/mol
Structural Identifiers
SMILESCCC=C(C1=CC=C(C=C1)Cl)Cl
InChIInChI=1S/C10H10Cl2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h3-7H,2H2,1H3/b10-3-
InChIKeyQFVHBWDSEZDIAV-KMKOMSMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-(1-chloro-1-butenyl)benzene (CAS 83783-47-5): Procurement-Grade Identity and Class Positioning


1-Chloro-4-(1-chloro-1-butenyl)benzene (CAS 83783-47-5) is a chlorinated aromatic olefin of molecular formula C₁₀H₁₀Cl₂ (MW 201.09 g/mol), formally named 1-chloro-4-[(Z)-1-chlorobut-1-enyl]benzene . It belongs to the class of aryl-substituted halo olefins—synthetic intermediates bearing both an aryl chloride and a vinylic chloride moiety on a conjugated styrene-like framework [1]. Commercial material is typically supplied as a colorless liquid (density 1.158 g/cm³, bp 275.6°C at 760 mmHg, flash point 116°C), insoluble in water but freely soluble in common organic solvents . Its primary industrial relevance lies in its use as a building block for pharmaceuticals and agricultural chemicals, where the differentiated (Z)-olefin geometry and dual chloride functionality govern downstream regio- and stereochemical outcomes [1].

Why In-Class Aryl Halo Olefins Cannot Substitute for 1-Chloro-4-(1-chloro-1-butenyl)benzene (CAS 83783-47-5)


Within the C₁₀H₁₀Cl₂ isomer family, subtle variations in chlorine placement—on the ring versus the side chain, or at different olefinic positions—produce profoundly different reactivity profiles . The (Z)-1-chlorobut-1-enyl substituent in the target compound provides a geometrically defined vinylic chloride that cannot be replicated by saturated analogs such as 1-chloro-4-phenylbutane (CAS 4830-93-7; bp ~98–102°C at 6 mmHg) or 1-butyl-4-chlorobenzene (CAS 15499-27-1) [1]. Positional isomers such as 1-chloro-4-(4-chlorobut-2-en-1-yl)benzene (CAS 98011-62-2) exhibit allylic rather than vinylic chloride reactivity, altering cross-coupling and elimination pathways . Furthermore, the commercially available target compound is supplied as the stereochemically defined (Z)-isomer, whereas many synthetic routes to related halo olefins produce E/Z mixtures with low stereoselectivity [2]. These intrinsic differences mean that direct substitution of any close analog will alter—or destroy—the regio- and stereochemical fidelity of downstream synthetic sequences.

Quantitative Differentiation Evidence for 1-Chloro-4-(1-chloro-1-butenyl)benzene (CAS 83783-47-5) Versus Closest Analogs


Z-Stereochemical Fidelity Versus E-Isomer and E/Z Mixtures in Aryl-Substituted Halo Olefin Synthesis

The target compound is supplied as the (Z)-1-chlorobut-1-enyl isomer (IUPAC: 1-chloro-4-[(Z)-1-chlorobut-1-enyl]benzene) . The ZnCl₂/SiO₂-mediated synthesis of Kodomari et al. (2001) selectively produces the Z-isomer for aryl alkyl ketone-derived chloro olefins, in contrast to the Horner–Wadsworth–Emmons phosphonate route, which yields E/Z mixtures with low stereoselectivity [1]. Specifically, for p-chlorophenyl ethyl ketone reacting with acetyl chloride under ZnCl₂/SiO₂ catalysis at 30°C in 1,2-dichloroethane, the Z-configured product was obtained with high stereochemical integrity, whereas the corresponding phosphonate carbanion method generates mixed E/Z products [1]. The (E)-isomer is not commercially catalogued under a separate CAS number, indicating that the Z-isomer is the defined, purchasable entity .

Stereoselective synthesis Z-olefin geometry Halo olefin intermediates

Boiling Point Differentiation: Distillation-Relevant Separation from Saturated Analog 1-Chloro-4-phenylbutane

The target compound exhibits a boiling point of 275.6°C at 760 mmHg (calculated), whereas its saturated counterpart 1-chloro-4-phenylbutane (CAS 4830-93-7) boils at approximately 98–102°C at 6 mmHg (lit.) [1]. The presence of the vinylic chlorine and extended conjugation in the target compound raises the normal boiling point substantially relative to the saturated analog—a difference that is operationally significant for distillation-based purification and for assessing volatile impurity profiles during procurement specification reviews [1].

Physical property differentiation Distillation separation Boiling point comparison

Dual Chloride Reactivity Architecture: Orthogonal Cross-Coupling Potential Versus Single-Site Analogs

The target compound uniquely presents two electronically and sterically distinct C–Cl bonds: an aryl chloride (para to the olefin) and a vinylic chloride (on the butenyl side chain) [1]. This dual-site architecture enables sequential chemoselective cross-coupling reactions—for example, Pd-catalyzed Suzuki–Miyaura or Sonogashira coupling at the less hindered aryl-Cl site first, followed by vinyl-Cl functionalization [2]. Analogs such as 1-chloro-4-phenylbutane (CAS 4830-93-7) possess only a single alkyl-Cl site, and 4-chlorostyrene (CAS 1073-67-2) provides only a vinyl group without a second chloride handle [3]. The vinyl chloride moiety in the target compound additionally permits base-mediated elimination to the corresponding alkyne, a transformation demonstrated for bromostilbene analogs in Kodomari et al. (2001) with 97% yield for the p-Cl-phenyl case [1].

Sequential cross-coupling Aryl chloride Vinyl chloride Chemoselectivity

Solubility Profile for Process Chemistry: Organic-Phase Partitioning Versus Aqueous Workup Compatibility

The target compound is insoluble in water and soluble in most organic solvents, per its GHS classification . This contrasts with more polar chlorinated aromatics such as 4-chlorobenzyl alcohol or 4-chlorophenol, which exhibit partial water solubility and can complicate phase separation during aqueous workup [1]. The density of 1.158 g/cm³ (higher than water) ensures the organic phase settles as the lower layer in typical water/organic solvent extractions, providing a predictable and operationally convenient workup behavior .

Solubility Liquid-liquid extraction Process chemistry Workup compatibility

Procurement-Optimized Application Scenarios for 1-Chloro-4-(1-chloro-1-butenyl)benzene (CAS 83783-47-5)


Stereospecific Synthesis of (Z)-Configured Tri- and Tetra-Substituted Olefins for Medicinal Chemistry

When a synthetic route requires a geometrically pure (Z)-chloroalkenyl building block, 1-chloro-4-(1-chloro-1-butenyl)benzene provides the defined Z-olefin geometry that is selectively produced via the ZnCl₂/SiO₂-mediated method of Kodomari et al. [1]. In contrast, phosphonate-based (Horner–Wadsworth–Emmons) methods yield E/Z mixtures requiring chromatographic separation, adding cost and reducing throughput [1]. Med chem programs targeting stereochemically precise olefin pharmacophores should specify this compound by CAS 83783-47-5 to ensure geometric fidelity.

Sequential Divergent Cross-Coupling for Library Synthesis in Agrochemical Lead Optimization

The dual chloride architecture (aryl-Cl + vinyl-Cl) enables sequential, chemoselective Pd-catalyzed cross-coupling reactions [2]. Aryl chlorides on electron-neutral rings undergo Suzuki–Miyaura coupling under standard Pd(0) conditions, while the vinyl chloride can be engaged subsequently under modified conditions (e.g., Pd/ligand systems optimized for vinyl halides) [2]. This divergent strategy from a single intermediate supports structure–activity relationship (SAR) library synthesis in agrochemical and pharmaceutical discovery, reducing the number of building blocks that must be procured and maintained in inventory.

Alkyne Precursor via Base-Mediated Elimination for Click Chemistry Conjugations

The vinylic chloride in the target compound can undergo base-mediated elimination to install a terminal alkyne, a transformation demonstrated in high yield (97% for the corresponding bromo-p-Cl-phenyl analog) under KOH/MeOH reflux [1]. This generates a 4-chlorophenyl alkyne suitable for Cu-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling bioconjugation or material functionalization without requiring a separate alkyne procurement [1].

Industrial-Scale Intermediate for Pharmaceuticals and Agricultural Chemicals Where Physical Property Consistency Is Critical

With a defined boiling point (275.6°C at 760 mmHg), flash point (116°C), and density (1.158 g/cm³), the target compound offers predictable behavior in large-scale distillation, solvent exchange, and phase-separation unit operations . Its complete water insolubility and higher-than-water density simplify aqueous workup at scale, making it a preferred intermediate for process chemistry campaigns in pharma and agrochemical manufacturing where batch-to-batch physical property consistency is validated against procurement specifications .

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